6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one

Descripción general

Descripción

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is a useful research compound. Its molecular formula is C15H18BNO3 and its molecular weight is 271.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1h)-one is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound can be expected to be related to these biological activities.

Mode of Action

It is known that the compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it is involved in.

Biochemical Pathways

Given its role as an intermediate in the synthesis of indazole derivatives, it can be inferred that it may be involved in the biochemical pathways related to the biological activities of these derivatives, such as anticancer, antiviral, antibacterial, and other activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity it is involved in. Given its role as an intermediate in the synthesis of indazole derivatives, it can be expected to contribute to the molecular and cellular effects associated with these derivatives .

Actividad Biológica

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

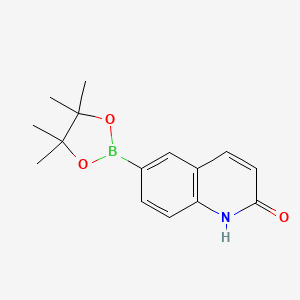

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18BNO3

- Molecular Weight : 272.145 g/mol

- SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=O)N3

This structure features a quinoline core substituted with a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Research has indicated that compounds similar to this compound may exhibit diverse biological activities through several mechanisms:

- Enzyme Inhibition : Compounds containing dioxaborolane groups are known to inhibit various enzymes involved in cellular signaling pathways. For instance, they may target serine-threonine kinases which play crucial roles in cell proliferation and differentiation .

- Antioxidant Activity : The presence of the quinoline structure is associated with antioxidant properties that can mitigate oxidative stress in cells. This activity is essential for protecting against cellular damage and inflammation .

- Cell Growth Modulation : Some studies suggest that these compounds can modulate cell growth and apoptosis through interactions with specific signaling pathways such as BMP (Bone Morphogenetic Protein) signaling .

Biological Activity Data

The following table summarizes key biological activities reported for compounds related to this compound:

Case Studies

Several case studies highlight the biological implications of this compound:

- Cancer Research : A study demonstrated that derivatives of quinoline with dioxaborolane groups exhibited significant cytotoxic effects on breast cancer cells by inducing apoptosis through the activation of caspase pathways. The findings suggest potential therapeutic applications in oncology .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. Results indicated a reduction in reactive oxygen species (ROS) levels and improved neuronal survival rates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that boron-containing compounds can exhibit significant anticancer properties. For instance, derivatives of quinoline have been studied for their ability to inhibit cancer cell proliferation. In a study focusing on 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2(1H)-one, it was found to induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell survival and death .

Case Study: Inhibition of Tumor Growth

A notable case study demonstrated that this compound inhibited the growth of breast cancer cells in vitro. The mechanism involved the disruption of microtubule dynamics, which is critical for cell division. The study reported a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment .

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids or esters.

Case Study: Synthesis of Biologically Active Compounds

In a recent synthesis project, this compound was utilized to create complex polycyclic structures that are precursors to various pharmaceuticals. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its utility as a building block in drug development .

Propiedades

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(18)17-12/h5-9H,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUNBRFCAFIQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.